molecular formula C21H30Br2N2O5 B13842310 Ambroxol (L)-Lactamide tert-Butyl Carbamate

Ambroxol (L)-Lactamide tert-Butyl Carbamate

Cat. No.: B13842310
M. Wt: 550.3 g/mol
InChI Key: KCXUSZAXHJPGBX-JQRITLKVSA-N
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Description

Ambroxol (L)-Lactamide tert-Butyl Carbamate is a compound that combines the properties of Ambroxol, a mucolytic agent, with the protective features of tert-Butyl Carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ambroxol (L)-Lactamide tert-Butyl Carbamate typically involves the protection of amino groups using tert-Butyl Carbamate. The process often includes the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as cesium carbonate . This reaction can be carried out under mild conditions, ensuring high yields and minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ambroxol (L)-Lactamide tert-Butyl Carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ambroxol (L)-Lactamide tert-Butyl Carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ambroxol (L)-Lactamide tert-Butyl Carbamate involves the release of Ambroxol upon deprotection of the carbamate group. Ambroxol acts as a mucolytic agent by breaking down mucus in the respiratory tract, facilitating its clearance. The molecular targets include mucin proteins and pathways involved in mucus production and secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ambroxol (L)-Lactamide tert-Butyl Carbamate is unique due to its combination of mucolytic properties with the protective features of tert-Butyl Carbamate. This dual functionality makes it valuable in both medicinal and synthetic chemistry applications.

Properties

Molecular Formula

C21H30Br2N2O5

Molecular Weight

550.3 g/mol

IUPAC Name

tert-butyl N-[[3,5-dibromo-2-[[(2S)-2-hydroxypropanoyl]amino]phenyl]methyl]-N-(4-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C21H30Br2N2O5/c1-12(26)19(28)24-18-13(9-14(22)10-17(18)23)11-25(20(29)30-21(2,3)4)15-5-7-16(27)8-6-15/h9-10,12,15-16,26-27H,5-8,11H2,1-4H3,(H,24,28)/t12-,15?,16?/m0/s1

InChI Key

KCXUSZAXHJPGBX-JQRITLKVSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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